molecular formula C7H16Cl2N2O B7852791 N-(piperidin-4-yl)acetamide hydrochloride CAS No. 85508-31-2

N-(piperidin-4-yl)acetamide hydrochloride

Cat. No.: B7852791
CAS No.: 85508-31-2
M. Wt: 215.12 g/mol
InChI Key: PWEOCMSJZDEYMW-UHFFFAOYSA-N
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Description

. It is derived from piperidine, a six-membered ring containing one nitrogen atom, and acetamide, a simple amide derived from acetic acid. This compound is often used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Acetylation of Piperidine: One common synthetic route involves the acetylation of piperidine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

  • Hydrochloride Formation: The resulting N-(piperidin-4-yl)acetamide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of N-(piperidin-4-yl)acetamide hydrochloride may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at the nitrogen or carbon atoms of the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Piperidine derivatives with oxidized functional groups.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted piperidine derivatives.

Scientific Research Applications

N-(piperidin-4-yl)acetamide hydrochloride is used in various scientific research applications, including:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In studies related to enzyme inhibition and receptor binding.

  • Medicine: As a potential therapeutic agent in drug discovery and development.

  • Industry: In the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

  • N-(piperidin-4-yl)propionamide (norfentanyl)

  • N-phenyl-N-(piperidin-4-yl)propionamide

  • Piperidine derivatives used in drug discovery

Properties

CAS No.

85508-31-2

Molecular Formula

C7H16Cl2N2O

Molecular Weight

215.12 g/mol

IUPAC Name

N-piperidin-4-ylacetamide;dihydrochloride

InChI

InChI=1S/C7H14N2O.2ClH/c1-6(10)9-7-2-4-8-5-3-7;;/h7-8H,2-5H2,1H3,(H,9,10);2*1H

InChI Key

PWEOCMSJZDEYMW-UHFFFAOYSA-N

SMILES

CC(=O)NC1CCNCC1.Cl

Canonical SMILES

CC(=O)NC1CCNCC1.Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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